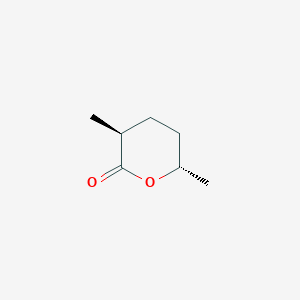
(3S,6S)-3,6-dimethyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-3,6-dimethyloxan-2-one is a chemical compound with a unique structure that includes a six-membered ring with oxygen and two methyl groups attached at the 3rd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-dimethyloxan-2-one can be achieved through several methods. One common approach involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile . Another method includes the self-condensation of L-asparagine methyl ester at room temperature . These methods ensure the production of optically pure this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-3,6-dimethyloxan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and solvents to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
(3S,6S)-3,6-dimethyloxan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (3S,6S)-3,6-dimethyloxan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (3S,6S)-3,6-dimethyloctane
- (3S,6S)-3,6-dimethylcyclohexene
- (3S,6S)-3,6-dimethyloctane-3,6-diol
Uniqueness
(3S,6S)-3,6-dimethyloxan-2-one is unique due to its specific ring structure and the presence of two methyl groups at defined positions. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
24405-12-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3S,6S)-3,6-dimethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-6(2)9-7(5)8/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
QVPKQLPQAUWJAE-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](OC1=O)C |
Canonical SMILES |
CC1CCC(OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















